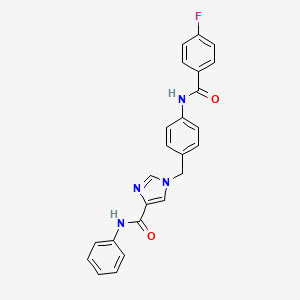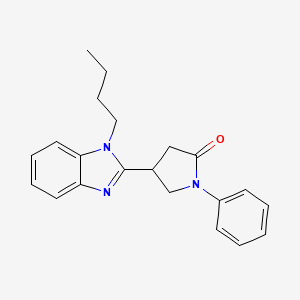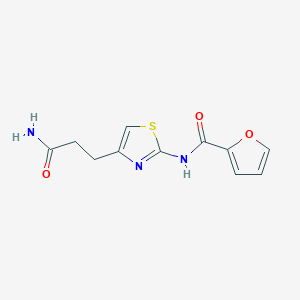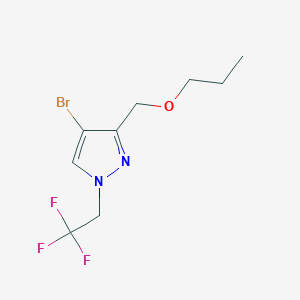
1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a benzyl group (a phenyl ring attached to a methylene bridge), and a fluorobenzamido group (a benzamide group with a fluorine atom). These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction . The carbonyl and thiourea groups in these compounds are almost planar, and the conformation adopted by the C=S and the C=O double bonds is mutually antiperiplanar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques like GC-MS, elemental analyses, and 1H NMR and FTIR spectroscopy .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study reported the synthesis and characterization of a species with a benzamide moiety attached to a thiourea nucleus, demonstrating the utility of benzamides in constructing complex molecules with potential biological activities (Saeed et al., 2010). This highlights the importance of benzamides in the synthesis of novel compounds with potential scientific applications.
Biological Activities
- Research on benzothiazole and benzimidazole derivatives, including compounds with carboxamide functionalities, has shown significant antiproliferative and DNA-binding properties, suggesting their potential use in cancer therapy (Cindrić et al., 2017). These findings illustrate the relevance of these compounds in the development of new therapeutic agents.
Antimicrobial and Antioxidant Activities
- A new benzamide isolated from endophytic Streptomyces YIM67086 showed antimicrobial and antioxidant activities, indicating the potential of benzamides in developing new antimicrobial and antioxidant agents (Yang et al., 2015). This research suggests the versatility of benzamide derivatives in various scientific applications.
Potential for Molecular Imaging
- The automated synthesis of a thiol-reactive synthon for radiofluorination of peptides and proteins, involving a fluorobenzamide component, highlights the application of fluorobenzamides in the field of molecular imaging (Kiesewetter et al., 2011). This underscores the role of such compounds in advancing diagnostic techniques.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLKMCLUYVCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2698914.png)
![2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2698915.png)

![N~1~-(4-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2698918.png)
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B2698919.png)





![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)
